N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide
Description
This compound is a thiazole-based benzamide derivative characterized by a 3,5-dimethoxybenzamide core linked to a 4-substituted thiazol-2-yl group. The substituent at the 4-position of the thiazole ring consists of a carbamoylmethyl group attached to a 3-fluoro-4-methylphenyl moiety. Its molecular formula is C₂₁H₂₀FN₃O₄S, with a molecular weight of 429.46 g/mol (calculated).
Properties
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-12-4-5-14(8-18(12)22)23-19(26)9-15-11-30-21(24-15)25-20(27)13-6-16(28-2)10-17(7-13)29-3/h4-8,10-11H,9H2,1-3H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAMPEZOIHFZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C20H18FN3O3S, with a molecular weight of 399.4 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O3S |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 921586-41-6 |
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. Inhibition of DHFR destabilizes the enzyme and reduces cellular levels of NADPH, leading to decreased cancer cell growth .
The proposed mechanism for the anticancer activity of this compound involves:
- Inhibition of Key Enzymes : Similar benzamide derivatives inhibit enzymes critical for nucleotide synthesis.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Compounds like this compound may cause cell cycle arrest at various checkpoints.
Case Studies
- In Vitro Studies : A study demonstrated that a related benzamide compound inhibited the growth of various cancer cell lines, including breast and lung cancers. The IC50 values indicated potent activity at low concentrations .
- In Vivo Studies : Animal models treated with similar thiazole-containing benzamides showed reduced tumor sizes compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis .
Recent Investigations
Recent literature has focused on synthesizing and characterizing new derivatives based on the thiazole-benzamide scaffold. These studies aim to enhance bioactivity while reducing toxicity:
- Synthesis and Characterization : Techniques such as FTIR and NMR have been employed to confirm the structural integrity of synthesized compounds .
- Biological Assays : Various assays have been conducted to evaluate cytotoxicity against human cancer cell lines. Results have shown promising activity comparable to established chemotherapeutics .
Summary of Findings
The biological activity of this compound suggests potential as an anticancer agent through multiple mechanisms:
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits DHFR and other key enzymes |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Cell Cycle Arrest | Prevents progression through cell cycle |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-{[(3-Fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide (BF38380)
- Molecular Formula : C₂₀H₁₈FN₃O₄S
- Molecular Weight : 415.438 g/mol .
- Key Difference : The 3-fluoro-4-methylphenyl group in the target compound is replaced with a 3-fluorophenyl group in BF38380.
- Implications : The absence of the methyl group at the 4-position of the phenyl ring may reduce steric hindrance and alter binding affinity to target proteins. This modification could influence solubility, metabolic stability, or pharmacokinetic properties .
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxy-N-(phenylmethyl)benzamide
- Molecular Features : Contains a benzothiazole core instead of a thiazole, with additional methyl groups at the 4- and 6-positions. The benzamide group is further substituted with a phenylmethyl group.
- Key Difference : The benzothiazole scaffold and N-benzyl substitution differentiate it from the target compound’s simpler thiazole and unsubstituted benzamide structure.
- Implications: Benzothiazoles are known for enhanced electron-withdrawing properties and rigidity, which may improve binding to hydrophobic enzyme pockets compared to thiazoles .
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Molecular Formula : C₁₄H₉ClF₂N₂O₂
- Molecular Weight : 310.68 g/mol .
- Key Difference : A benzamide insecticide with 2,6-difluoro and 4-chlorophenyl substituents, lacking the thiazole ring and methoxy groups.
- Implications : The absence of a thiazole ring likely shifts its mechanism of action from kinase inhibition (hypothesized for the target compound) to chitin synthesis inhibition in insects .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Molecular Formula: C₁₇H₁₆F₃NO₂
- Molecular Weight : 323.31 g/mol .
- Key Difference : Features a trifluoromethylbenzamide core and an isopropoxyphenyl group, diverging from the dimethoxybenzamide and thiazole motifs.
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
